2-Metilimidazol

Descripción general

Descripción

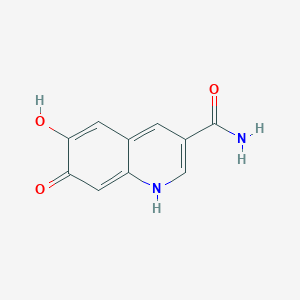

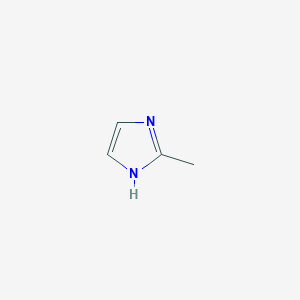

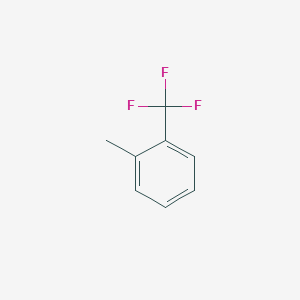

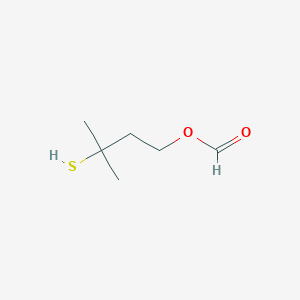

2-Methylimidazole is an organic compound that is structurally related to imidazole. It has the chemical formula CH₃C₃H₂N₂H and appears as a white or colorless solid. This compound is highly soluble in polar organic solvents and water. It serves as a precursor to a range of drugs and acts as a ligand in coordination chemistry .

Aplicaciones Científicas De Investigación

2-Methylimidazole has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

2-Methylimidazole is an organic compound that is structurally related to imidazole . It is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . It can be deprotonated to make imidazolate-based coordination polymers .

Mode of Action

The compound acts as a precursor to several members of the nitroimidazole antibiotics that are used to combat anaerobic bacterial and parasitic infections . It is also used as a coordination regulator to fabricate 2D metal-organic framework-5 (MOF-5) nanosheet, which is used as an efficient catalyst for Knoevenagel condensation reaction .

Biochemical Pathways

The formation of 2-Methylimidazole proceeds through a number of successive intermediates of acyclic and cyclic structures . The most favorable route for the formation of the imidazole ring is the condensation of amine intermediates .

Pharmacokinetics

It is known to be highly soluble in polar organic solvents and water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2-Methylimidazole is dependent on its application. For instance, when used as a precursor to nitroimidazole antibiotics, it aids in combating anaerobic bacterial and parasitic infections . When used as a coordination regulator in the fabrication of 2D MOF-5 nanosheets, it serves as an efficient catalyst for Knoevenagel condensation reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylimidazole. For instance, it may be released into the environment (e.g., ambient air, water, and soil) via waste streams during its production and use . The compound’s high solubility in water and polar organic solvents may also affect its environmental stability and action.

Análisis Bioquímico

Biochemical Properties

2-Methylimidazole is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . It can be deprotonated to make imidazolate-based coordination polymers . It is also a precursor to several members of the nitroimidazole antibiotics that are used to combat anaerobic bacterial and parasitic infections .

Cellular Effects

It has been used as a coordination regulator to fabricate 2D metal-organic framework-5 (MOF-5) nanosheet, which is used as an efficient catalyst for Knoevenagel condensation reaction .

Molecular Mechanism

It is known that it can be deprotonated to make imidazolate-based coordination polymers . This suggests that it may interact with biomolecules in a way that influences their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylimidazole can change over time. For example, new experimental data of CO2 solubility in 5 - 30 wt% 2-Methylimidazole aqueous solutions at 293.15 - 313.15 K were measured .

Metabolic Pathways

It is known that it is a precursor to several members of the nitroimidazole antibiotics , suggesting that it may be involved in the metabolic pathways that produce these antibiotics.

Transport and Distribution

Given its solubility in polar organic solvents and water , it is likely that it can be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its role as a ligand in coordination chemistry , it may be localized to areas of the cell where such chemistry takes place.

Métodos De Preparación

2-Methylimidazole is typically synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde . The reaction conditions are generally mild, and the process can be carried out in aqueous solutions. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the compound.

Análisis De Reacciones Químicas

2-Methylimidazole undergoes various types of chemical reactions, including:

Oxidation: It can be nitrated to form 5-nitro-2-methylimidazole.

Coordination Reactions: It forms complexes with metals such as copper(II), where it acts as a ligand.

Substitution Reactions: It can participate in substitution reactions, particularly in the presence of strong bases or acids.

Common reagents used in these reactions include nitric acid for nitration and copper(II) salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

2-Methylimidazole is similar to other imidazole derivatives such as:

1-Methylimidazole: Used in various chemical syntheses and as a solvent.

4-Methylimidazole: Known for its use in the production of certain pharmaceuticals and as a flavoring agent in the food industry.

What sets 2-Methylimidazole apart is its specific use as a precursor to nitroimidazole antibiotics and its role in coordination chemistry, making it a versatile and valuable compound in both scientific research and industrial applications.

Propiedades

IUPAC Name |

2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBGSDVWAMZHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022107 | |

| Record name | 2-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid, Solid; [HSDB] Colorless solid; [NTP] Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

267 °C | |

| Record name | 2-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol | |

| Record name | 2-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

693-98-1 | |

| Record name | 2-Methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0049Z45LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144 °C | |

| Record name | 2-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methylimidazole?

A1: The molecular formula of 2-methylimidazole is C4H6N2, and its molecular weight is 82.10 g/mol. []

Q2: How is the structure of 2-methylimidazole typically characterized?

A2: 2-methylimidazole is commonly characterized using various spectroscopic techniques. These include: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule through their characteristic absorption bands. [, , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and bonding environment of the molecule by analyzing the signals from its constituent atoms (1H NMR and 13C NMR). [, , , ]* Raman spectroscopy: Complements IR spectroscopy by providing information about molecular vibrations based on scattered light, which helps in structural elucidation and vibrational mode assignments. [, ]

Q3: What is notable about the orientation of 2-methylimidazole on silver electrodes?

A3: Surface-enhanced Raman scattering (SERS) studies reveal that 2-methylimidazole adsorbs onto positively charged silver electrodes through its pyridine nitrogen. The orientation changes at neutral and negative charges, with the methyl group directly interacting with the surface. These findings provide insights into the molecule's adsorption behavior and potential applications in electrochemistry. []

Q4: How does the methyl group in 2-methylimidazole influence its binding affinity?

A4: The presence of the methyl group at the 2-position introduces steric hindrance, impacting its binding interactions. For instance, the binding constant of 2-methylimidazole to manganese(III) protoporphyrin is lower than that of 1-methylimidazole, indicating a weaker interaction due to steric effects. []

Q5: How does the molecular structure of 2-methylimidazole affect its proton conductivity in molecular crystals?

A5: In 2-methylimidazole-dicarboxylic acid molecular crystals, the position of the methyl group influences the hydrogen bond network and overall crystal structure. This variation in structure directly affects the proton conductivity of the crystals. 2-Methylimidazole glutarate, with a layered structure and an extensive hydrogen bond network, exhibits higher proton conductivity compared to 2-methylimidazole suberate and azelate, which form chain-like structures. []

Q6: How is computational chemistry employed in 2-methylimidazole research?

A6: Computational methods offer valuable insights into the properties and behavior of 2-methylimidazole:* Geometry Optimization: Determines the most stable three-dimensional structure of the molecule, providing information about bond lengths, angles, and overall molecular geometry. [, ]* Solvation Free Energy: Calculates the energy change associated with dissolving the molecule in different solvents, predicting solubility and solvent interactions. []* Molecular Properties: Predicts various molecular properties such as dipole moment, polarizability, hyperpolarizability, and electrostatic potential, which are crucial for understanding its interactions with other molecules and its potential applications. []

Q7: Does 2-methylimidazole exhibit catalytic activity?

A7: Yes, 2-methylimidazole can act as a catalyst or a ligand in various chemical reactions:* Epoxy Resin Curing: It functions as an accelerator in the curing process of epoxy resins, enhancing the reaction rate and improving the properties of the final product. [, ]* Catalytic Oxidation: Metal complexes containing 2-methylimidazole, such as copper(II) iminodiacetates, exhibit catalytic activity in oxidation reactions, demonstrating their potential in organic synthesis. []

Q8: What are the potential health effects of 2-methylimidazole exposure?

A8: Studies indicate that chronic exposure to high levels of 2-methylimidazole can have adverse health effects:* Thyroid Cancer: Increased rates of thyroid gland cancers were observed in rats and mice exposed to 2-methylimidazole in their diet for two years. []* Liver Tumors: Elevated incidences of liver tumors were observed in mice, and to a lesser extent in rats, exposed to 2-methylimidazole. []* Epididymal Sperm Granuloma: In male mice, chronic administration of 2-methylimidazole led to dose-related increases in epididymal sperm granulomas, often accompanied by testicular germinal epithelial atrophy. []

Q9: How is 2-methylimidazole quantified in different matrices?

A9: Various analytical methods are employed for 2-methylimidazole determination:* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the quantification of 2-methylimidazole, particularly in complex matrices like caramel pigment, due to its high sensitivity and selectivity. []* High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, is employed for the separation and quantification of 2-methylimidazole in different samples. []

Q10: What are some challenges in the analysis of 2-methylimidazole, and how are they addressed?

A10: Matrix interference is a common challenge in analyzing 2-methylimidazole. Sample pretreatment techniques like alkalization and purification with kieselguhr are often used to remove interfering compounds and enhance the accuracy and reliability of analytical methods. []

Q11: Is there information available on the environmental fate and effects of 2-methylimidazole?

A11: Currently, limited data is available regarding the environmental impact and degradation pathways of 2-methylimidazole. Further research is needed to assess its potential ecotoxicological effects and develop strategies for its safe handling and disposal.

Q12: Are there alternatives to 2-methylimidazole, and what factors should be considered when seeking substitutes?

A12: The search for alternatives to 2-methylimidazole is an active area of research, particularly in applications where its potential toxicity is a concern. When evaluating substitutes, it's crucial to consider factors such as:* Performance: The alternative should provide comparable or superior performance in the specific application, considering factors like catalytic activity, reactivity, and stability. []* Toxicity: The substitute should have a favorable safety profile, ideally with lower toxicity and reduced environmental impact compared to 2-methylimidazole.* Cost: The economic viability of using the alternative should be assessed, considering factors like production costs and availability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)

![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)